molecular formula C9H9ClN2 B13766283 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 75438-02-7

7-chloro-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13766283
CAS No.: 75438-02-7
M. Wt: 180.63 g/mol
InChI Key: YELUSMFLNGPGAU-UHFFFAOYSA-N
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Description

7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a chlorine atom at the 7th position and methyl groups at the 1st and 2nd positions of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions, followed by methylation using methyl iodide . Another approach includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of robust catalysts and optimized reaction conditions to achieve efficient cyclization and chlorination .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of microorganisms and cancer cells. The compound’s ability to interfere with cellular pathways makes it a promising candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methyl groups, which enhance its chemical stability and biological activity. These substituents allow for specific interactions with molecular targets, making it a valuable compound in research and industry .

Properties

CAS No.

75438-02-7

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

7-chloro-1,2-dimethylbenzimidazole

InChI

InChI=1S/C9H9ClN2/c1-6-11-8-5-3-4-7(10)9(8)12(6)2/h3-5H,1-2H3

InChI Key

YELUSMFLNGPGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C(=CC=C2)Cl

Origin of Product

United States

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